molecular formula C20H25N3O3S B8423941 7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-(hydroxymethyl)- CAS No. 118788-45-7

7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-(hydroxymethyl)-

Cat. No. B8423941
CAS RN: 118788-45-7
M. Wt: 387.5 g/mol
InChI Key: DTAYVCHIHVQEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-(hydroxymethyl)- is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-(hydroxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7H-Thiazolo(3,2-b)(1,2,4)triazin-7-one, 3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-6-(hydroxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

118788-45-7

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-6-(hydroxymethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

InChI

InChI=1S/C20H25N3O3S/c1-19(2,3)12-7-11(8-13(16(12)25)20(4,5)6)15-10-27-18-21-17(26)14(9-24)22-23(15)18/h7-8,10,24-25H,9H2,1-6H3

InChI Key

DTAYVCHIHVQEHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC3=NC(=O)C(=NN23)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

14.4 g (0.044 mol) of 2-bromo-1-(3,5-di-tert.butyl-4-hydroxyphenyl)-ethanone (Example 1a1) and 7.0 g (0.044 mol) of 6-hydroxymethyl-3-mercapto-2H-1,2,4-triazin-5-one from step (a1) were heated to boiling for 4 hours in 300 ml of ethanol. The reaction mixture, evaporated under reduced pressure, was dissolved in 300 ml of chloroform and treated with 100 ml of saturated sodium hydrogen carbonate solution. The chloroform phase was finally separated off, dried and evaporated. Chromatography of the crude product over silica gel using ethyl acetate/methanol (99:1) as eluent gave colorless needles.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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